4'-methoxy-N-[(oxolan-2-yl)methyl]-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
4’-Methoxy-N-[(oxolan-2-yl)methyl]-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that features a biphenyl core with a methoxy group at the 4’ position and a sulfonamide group attached to an oxolan-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-methoxy-N-[(oxolan-2-yl)methyl]-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, starting with the preparation of the biphenyl core. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The methoxy group can be introduced via electrophilic aromatic substitution using methoxybenzene as a starting material .
The sulfonamide group is introduced through a sulfonation reaction, followed by the reaction with an amine to form the sulfonamide linkage . The oxolan-2-ylmethyl substituent can be added via nucleophilic substitution reactions, using appropriate alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-N-[(oxolan-2-yl)methyl]-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine under reductive conditions.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Major Products
Scientific Research Applications
4’-Methoxy-N-[(oxolan-2-yl)methyl]-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-methoxy-N-[(oxolan-2-yl)methyl]-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function . The biphenyl core provides structural rigidity, allowing the compound to fit into hydrophobic pockets of target proteins. The methoxy group can participate in additional interactions, such as π-π stacking with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybiphenyl: Lacks the sulfonamide and oxolan-2-ylmethyl groups, making it less versatile in terms of chemical reactivity and biological activity.
4’-Methoxy-2-methyl-1,1’-biphenyl: Contains a methyl group instead of the sulfonamide and oxolan-2-ylmethyl groups, resulting in different chemical and biological properties.
Uniqueness
4’-Methoxy-N-[(oxolan-2-yl)methyl]-[1,1’-biphenyl]-4-sulfonamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activities. The presence of the sulfonamide group enhances its ability to interact with biological targets, while the oxolan-2-ylmethyl group provides additional sites for chemical modification.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-22-16-8-4-14(5-9-16)15-6-10-18(11-7-15)24(20,21)19-13-17-3-2-12-23-17/h4-11,17,19H,2-3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLVIMYKUCEGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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